molecular formula C22H22N2O4 B2569821 ethyl 3-[2-(2,8-dimethyl-4-oxo-1,4-dihydroquinolin-1-yl)acetamido]benzoate CAS No. 797014-70-1

ethyl 3-[2-(2,8-dimethyl-4-oxo-1,4-dihydroquinolin-1-yl)acetamido]benzoate

Cat. No.: B2569821
CAS No.: 797014-70-1
M. Wt: 378.428
InChI Key: JDPOSROFMPLFTL-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(2,8-dimethyl-4-oxo-1,4-dihydroquinolin-1-yl)acetamido]benzoate is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[2-(2,8-dimethyl-4-oxo-1,4-dihydroquinolin-1-yl)acetamido]benzoate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of a base.

    Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide or similar reagents.

    Formation of the Amide Bond: The amide bond is formed by reacting the quinoline derivative with ethyl 3-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Esterification: The final step involves esterification to form the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

Ethyl 3-[2-(2,8-dimethyl-4-oxo-1,4-dihydroquinolin-1-yl)acetamido]benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Biological Research: The compound is used in studies investigating the mechanisms of action of quinoline derivatives.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound may be used in the synthesis of other quinoline-based materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-[2-(2,8-dimethyl-4-oxo-1,4-dihydroquinolin-1-yl)acetamido]benzoate involves its interaction with various molecular targets:

    DNA Intercalation: The quinoline core can intercalate into DNA, disrupting its structure and function.

    Enzyme Inhibition: The compound can inhibit enzymes involved in DNA replication and repair, such as topoisomerases.

    Signal Transduction Pathways: It may modulate signal transduction pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Ethyl 3-[2-(2,8-dimethyl-4-oxo-1,4-dihydroquinolin-1-yl)acetamido]benzoate can be compared with other quinoline derivatives:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline N-oxide: A derivative with an oxidized quinoline core.

    Camptothecin: A quinoline-based alkaloid with potent anticancer activity.

Uniqueness

The unique combination of the quinoline core with the amide and ester functional groups in this compound provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 3-[[2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-4-28-22(27)16-8-6-9-17(12-16)23-20(26)13-24-15(3)11-19(25)18-10-5-7-14(2)21(18)24/h5-12H,4,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDPOSROFMPLFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=CC(=O)C3=CC=CC(=C32)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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